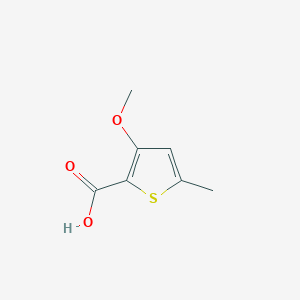

3-Methoxy-5-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTOVCKSPJGCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516775 | |

| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83261-26-1 | |

| Record name | 3-Methoxy-5-methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83261-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-5-methylthiophene-2-carboxylic acid chemical structure

Executive Summary

3-Methoxy-5-methylthiophene-2-carboxylic acid (CAS: 83261-26-1) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike simple thiophenes, this trisubstituted congener integrates three distinct pharmacophoric features: a carboxylic acid (hydrogen bond donor/acceptor), a methoxy group (hydrogen bond acceptor/lipophilic spacer), and a methyl group (metabolic blocker/hydrophobic contact).

This guide dissects the molecule's structural utility, detailing a robust synthetic route via the Fiesselmann cyclization, physicochemical profiling for ADME optimization, and its strategic application as a bioisostere for polysubstituted benzenes in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identifiers

| Parameter | Data |

| CAS Number | 83261-26-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| SMILES | CC1=CC(OC)=C(C(O)=O)S1 |

| LogP (Predicted) | ~1.8 |

| pKa (Predicted) | ~3.5 (Carboxylic acid) |

Electronic & Conformational Landscape

The thiophene ring is electron-rich (π-excessive). However, the 2-carboxylic acid exerts a strong electron-withdrawing effect (-M, -I), reducing the electron density at C3 and C5.

-

C3-Methoxy Effect: The methoxy group at C3 acts as a strong electron donor (+M), counteracting the electron deficiency induced by the carboxylate. This "push-pull" electronic system creates a unique dipole vector, often enhancing binding affinity in polar pockets of enzymes (e.g., kinases).

-

C5-Methyl Effect: The C5 position is metabolically vulnerable in unsubstituted thiophenes (prone to oxidation/ring opening). The 5-methyl group blocks this metabolic soft spot, extending half-life (

) while adding a hydrophobic anchor.

Synthetic Pathways: The Modified Fiesselmann Route

While direct commercial sourcing is possible, high-purity synthesis for SAR (Structure-Activity Relationship) exploration is best achieved via a modified Fiesselmann Thiophene Synthesis . This route allows for the modular installation of the 3-methoxy group.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis of this compound via Fiesselmann cyclization.

Detailed Protocol

Step 1: Fiesselmann Cyclization (Ring Formation)

Objective: Construct the thiophene core with a C3-hydroxyl handle.

-

Reagents: Methyl thioglycolate (1.0 eq), Methyl 2-butynoate (1.0 eq), Sodium methoxide (NaOMe, 2.0 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve NaOMe in anhydrous methanol at 0°C.

-

Add methyl thioglycolate dropwise. Stir for 15 min.

-

Add methyl 2-butynoate slowly to control the exotherm.

-

Reflux for 4–6 hours. The mechanism involves a Michael addition of the thiolate to the alkyne, followed by Dieckmann condensation.

-

Workup: Acidify with dilute HCl, extract with EtOAc.

-

-

Result: Methyl 3-hydroxy-5-methylthiophene-2-carboxylate.

Step 2: O-Methylation

Objective: Convert the phenol-like hydroxyl to a methoxy group.

-

Reagents: Step 1 Product, Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or DMF.

-

Procedure:

-

Suspend the 3-hydroxy intermediate and K₂CO₃ in acetone.

-

Add MeI dropwise at room temperature.

-

Stir at 40°C for 12 hours. Monitor by TLC (disappearance of the OH spot).

-

-

Result: Methyl 3-methoxy-5-methylthiophene-2-carboxylate.

Step 3: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

-

Reagents: Step 2 Product, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at RT for 4 hours.

-

Critical Step: Acidify carefully to pH ~3 using 1M HCl to precipitate the product.

-

Filter and recrystallize from Ethanol/Water.

-

-

Final Product: this compound.

Physicochemical Profiling & ADME Implications

For drug development, this molecule serves as a "fragment" or a scaffold. Its intrinsic properties dictate its behavior in biological systems.

| Property | Value/Observation | Implication for Drug Design |

| Solubility (Aq) | Low (Acidic pH), Moderate (Basic pH) | Formulate as a sodium salt for aqueous assays. |

| Lipophilicity (LogP) | ~1.8 | Ideal for oral bioavailability (Rule of 5 compliant). Permeable to cell membranes. |

| H-Bond Donors | 1 (COOH) | Critical for active site anchoring (e.g., Lys/Arg residues). |

| H-Bond Acceptors | 3 (C=O, -O-, S) | The methoxy oxygen is a key vector for water-mediated bridges. |

| Stability | High | The 5-methyl group protects the thiophene ring from electrophilic metabolic attack. |

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a classic bioisostere for 2-alkoxybenzoic acids (e.g., salicylic acid derivatives).

-

Geometry: The bond angle of the thiophene ring (C-S-C ~92°) is sharper than benzene (120°), altering the vector of the substituents. This can be exploited to fine-tune fit in sterically constrained binding pockets.

-

Electronic: The sulfur atom is less electronegative than oxygen but more polarizable, offering unique pi-stacking interactions with aromatic residues (Phe, Tyr, Trp).

Target Classes

-

Kinase Inhibitors: The carboxylic acid can bind to the hinge region or the sugar pocket, while the 3-methoxy group interacts with the gatekeeper residue.

-

Anti-inflammatory Agents: Analogues of this acid have shown activity in inhibiting COX enzymes or modulating PPAR receptors.

-

Antibacterial: Used as a core for synthesizing gyrase B inhibitors.

Pharmacophore Mapping

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.5-13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).

-

δ ~6.8-7.0 ppm (s, 1H): Thiophene ring proton at position 4 (H4). This is a singlet due to the lack of adjacent protons.

-

δ ~3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ ~2.4 ppm (s, 3H): Methyl group at position 5 (-CH₃).

-

-

¹³C NMR:

-

Carbonyl: ~163 ppm.

-

C3 (C-OMe): ~158 ppm (Deshielded by Oxygen).

-

C2 (C-COOH): ~110-115 ppm.

-

C5 (C-Me): ~145 ppm.

-

C4: ~120 ppm.

-

Methoxy: ~58 ppm.

-

Methyl: ~15 ppm.

-

-

Mass Spectrometry (ESI):

-

Negative Mode [M-H]⁻: m/z 171.0.[1]

-

Positive Mode [M+H]⁺: m/z 173.0.

-

References

-

Fiesselmann Thiophene Synthesis: Wikipedia. "Fiesselmann thiophene synthesis." Available at: [Link]

-

Chemical Structure & Identifiers: PubChem. "this compound (CID 13061857)."[1] Available at: [Link][2]

-

Synthesis of Thiophene Carboxylates: ResearchGate. "Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones and methyl thioglycolate." Available at: [Link]

-

Bioisosterism in Drug Design: MDPI. "Carboxylic Acid Bioisosteres in Medicinal Chemistry." Available at: [Link]

Sources

Spectroscopic data for 3-Methoxy-5-methylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methoxy-5-methylthiophene-2-carboxylic acid

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science research, thiophene derivatives represent a cornerstone class of heterocyclic compounds. Their unique electronic properties and versatile reactivity make them vital building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] Among these, this compound (C₇H₈O₃S) is a compound of significant interest, featuring a multifunctionalized aromatic core.[3]

The unambiguous confirmation of its molecular structure is a prerequisite for any meaningful research and development. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to fully characterize this molecule. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the logic of spectral interpretation—the core tenets of rigorous scientific validation. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven approach to structural elucidation.

Molecular Structure and Atom Numbering

A clear framework for discussion requires a standardized numbering system for the atoms in the target molecule. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular connectivity.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is paramount in NMR, particularly for a carboxylic acid. While deuterated chloroform (CDCl₃) is a common choice, carboxylic acid protons can undergo rapid exchange, leading to very broad signals that can be concentration-dependent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as its hydrogen-bond accepting nature can sharpen the acidic proton signal. For the purpose of identifying the acidic proton, a D₂O exchange experiment is definitive; upon adding a drop of D₂O, the carboxylic acid proton signal will disappear as the proton is exchanged for deuterium.[4] We will proceed assuming the use of CDCl₃ for general compatibility, while noting the expected broadness of the acid peak.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

-

Employ a 45-degree pulse width with a relaxation delay of 2-3 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to obtain clear signals for all carbons, including quaternary carbons which often have longer relaxation times and weaker signals.[5]

-

-

Data Processing: Process the raw data using a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. For ¹H NMR, integrate all signals.

Predicted ¹H NMR Data and Interpretation

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -COOH (H on O) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][6] |

| Thiophene-H (H on C4) | ~6.8 - 7.2 | Singlet | 1H | This is the sole proton on the thiophene ring. It is expected to be a singlet as there are no adjacent protons for coupling. Its chemical shift is influenced by the electron-donating methoxy and methyl groups. |

| -OCH₃ (H on C7) | ~3.9 - 4.1 | Singlet | 3H | Methoxy group protons attached to an aromatic ring typically appear in this region. The signal is a sharp singlet as there are no adjacent protons. |

| -CH₃ (H on C8) | ~2.5 | Singlet | 3H | Methyl group protons on an aromatic ring appear in this region. This signal is also a singlet.[7] |

Predicted ¹³C NMR Data and Interpretation

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -C OOH (C6) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. Aromatic and unsaturated acids are typically at the upfield end of the general 165-185 δ range.[6][8] |

| C -OCH₃ (C3) | 155 - 165 | This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| C -COOH (C2) | 135 - 145 | A quaternary carbon on the thiophene ring, its shift is influenced by the attached carboxylic acid group. |

| C -CH₃ (C5) | 130 - 140 | This thiophene carbon is attached to the methyl group. |

| Thiophene C -H (C4) | 115 - 125 | The protonated carbon of the thiophene ring. |

| -OC H₃ (C7) | 55 - 65 | The carbon of the methoxy group is a typical value for sp³ carbons bonded to an oxygen atom.[7] |

| -C H₃ (C8) | 14 - 20 | The carbon of the ring-bound methyl group appears in the typical aliphatic region.[7] |

graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];Molecule [label="3-Methoxy-5-methyl-\nthiophene-2-carboxylic acid", pos="0,2.5!"]; // Protons H_COOH [label="~11.5 ppm\n(br s, 1H)\n-COOH", pos="-2,1!", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; H_Ring [label="~7.0 ppm\n(s, 1H)\nRing H", pos="2,1!"]; H_OCH3 [label="~4.0 ppm\n(s, 3H)\n-OCH3", pos="-2,-1!"]; H_CH3 [label="~2.5 ppm\n(s, 3H)\n-CH3", pos="2,-1!"]; // Carbons C_COOH [label="~170 ppm\n-COOH", pos="-4,0!", color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; C_Aromatic [label="115-165 ppm\nThiophene Ring", pos="4,0!"]; C_OCH3 [label="~60 ppm\n-OCH3", pos="-4,-2!"]; C_CH3 [label="~17 ppm\n-CH3", pos="4,-2!"]; Molecule -- H_COOH; Molecule -- H_Ring; Molecule -- H_OCH3; Molecule -- H_CH3; Molecule -- C_COOH; Molecule -- C_Aromatic; Molecule -- C_OCH3; Molecule -- C_CH3;

}

Caption: Predicted ¹H and ¹³C NMR chemical shift correlations for the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[9]

Expertise & Experience: The Dimer Effect

Carboxylic acids have a highly characteristic IR spectrum primarily due to strong intermolecular hydrogen bonding, which causes them to exist as dimers in the solid state or in concentrated solutions.[10] This dimerization has a profound effect on the hydroxyl (O-H) stretching band, making it exceptionally broad.[11] The carbonyl (C=O) stretch is also affected, typically appearing at a lower wavenumber than a non-hydrogen-bonded carbonyl.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is a modern, preferred technique for solid and liquid samples as it requires minimal sample preparation.[12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (in H-bonded dimer) | This is the hallmark of a carboxylic acid. Its extreme broadness is due to the extensive hydrogen bonding network and often overlaps with C-H stretches.[8][10] |

| ~2950, ~2850 | Medium, Sharp | C-H stretch (aliphatic) | These sharp peaks correspond to the stretching of C-H bonds in the methyl and methoxy groups and are often seen superimposed on the broad O-H band.[11] |

| 1690 - 1725 | Strong, Sharp | C=O stretch (in H-bonded dimer) | The strong carbonyl absorption is characteristic of the carboxylic acid. Conjugation with the thiophene ring and dimerization shifts it to this range.[8][10] |

| 1210 - 1320 | Strong | C-O stretch | This absorption corresponds to the stretching of the carbon-oxygen single bond within the carboxyl group.[10] |

| ~1000-1250 | Medium | C-O stretch (aryl ether) | This band is characteristic of the C-O bond in the methoxy group attached to the thiophene ring. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Expertise & Experience: Ionization and Fragmentation Logic

The choice of ionization technique is key. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive and often reproducible fragmentation patterns useful for library matching. Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact molecular ion (or a protonated/deprotonated version, [M+H]⁺ or [M-H]⁻), which is ideal for confirming the molecular weight.[13][14] For this molecule, EI would be highly informative. The fragmentation of substituted thiophene-2-carboxylic acids is known to be influenced by "ortho-effects," where adjacent substituents interact during fragmentation.[15] The 3-methoxy group is positioned "ortho" to the carboxylic acid, and this proximity could lead to a characteristic loss of H₂O.[15]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Data and Interpretation

The molecular formula is C₇H₈O₃S, with a monoisotopic mass of 172.02 Da.[1][16]

| Predicted m/z | Proposed Fragment | Interpretation |

| 172 | [M]⁺ | Molecular Ion Peak . This peak confirms the molecular weight of the compound. Its presence may be weak in some aliphatic acids but is typically stronger in aromatic systems.[17] |

| 155 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH, 17 Da). This is a very common and often significant α-cleavage fragmentation pathway for carboxylic acids.[6][17] |

| 154 | [M - H₂O]⁺ | Loss of a neutral water molecule (18 Da). This fragmentation is likely activated by an "ortho-effect" between the adjacent carboxylic acid and methoxy groups.[15] |

| 127 | [M - COOH]⁺ | Loss of the entire carboxyl group (•COOH, 45 Da). This fragmentation results from the cleavage of the bond between the thiophene ring and the carboxylic acid.[6] |

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic structure elucidation.

This integrated approach is self-validating:

-

MS provides the molecular formula (C₇H₈O₃S) and suggests the presence of a carboxylic acid through characteristic losses.

-

IR confirms the presence of the carboxylic acid functional group with its unmistakable broad O-H and sharp C=O stretches.

-

NMR provides the final, definitive proof. It maps out the exact placement of every proton and carbon, confirming the 3-methoxy and 5-methyl substitution pattern on the thiophene ring and verifying the presence and connectivity of all functional groups identified by IR and MS.

By following this rigorous, multi-faceted analytical approach, researchers can achieve unambiguous structural confirmation of this compound, providing a solid foundation for subsequent research and development activities.

References

- Fiveable. (2025, September 15). Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes.

- Organic Chemistry: A Tenth Edition. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Unknown. (n.d.).

- JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives.

- Traeger, J. C., & Goolsby, B. J. (n.d.).

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Huang, B., et al. (2025, November 22). Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.

- Schaller, C., et al. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Vessecchi, R., et al. (2015, December 16).

- G.F., Pedulli, & Spagnolo, P. (1982, May 1). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Wiley Online Library.

- PubChem. (n.d.). This compound (C7H8O3S).

- Wilson, S. R., et al. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central.

- JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.

- PubChemLite. (n.d.). This compound (C7H8O3S).

- JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Deshmukh, A. P., et al. (2007). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Geochimica et Cosmochimica Acta.

- University of Calgary. (n.d.). IR: carboxylic acids.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- Parkway Scientific. (n.d.). 83261-26-1|this compound: In Stock.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.

- Appretech Scientific Limited. (n.d.). This compound.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

- MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.

Sources

- 1. 83261-26-1|this compound: In Stock [parkwayscientific.com]

- 2. mdpi.com [mdpi.com]

- 3. appretech.com [appretech.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 14. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

1H NMR Spectrum of 3-Methoxy-5-methylthiophene-2-carboxylic Acid: A Technical Guide

Topic: 1H NMR Spectrum of 3-Methoxy-5-methylthiophene-2-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

This compound (CAS: 83261-26-1) is a critical intermediate in the synthesis of bioactive thiophene derivatives, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural uniqueness lies in the electron-rich 3-methoxy substituent positioned ortho to the electron-withdrawing carboxylic acid, creating a distinct "push-pull" electronic system.[1]

This guide provides a comprehensive analysis of the 1H NMR spectrum for this molecule. Unlike simple benzene derivatives, the thiophene ring current and specific heteroatom interactions require precise spectral interpretation. This document details sample preparation, chemical shift assignments based on substituent additivity rules, and troubleshooting for common synthetic impurities.

Structural Elucidation & Theoretical Basis[1]

To accurately interpret the spectrum, one must understand the electronic environment of the thiophene nucleus.[1]

-

The Scaffold: The thiophene ring is aromatic (6

-electrons) but less symmetric than benzene.[1] -

Position 2 (COOH): A strong electron-withdrawing group (EWG) that deshields the ring protons, though its effect is strongest at C3 (occupied) and C5 (occupied).[1]

-

Position 3 (OMe): A strong electron-donating group (EDG) via resonance.[1] This exerts a massive shielding effect on the adjacent positions (C2 and C4).[1]

-

Position 5 (Me): A weak EDG, providing slight shielding to C4.

The Critical Prediction (H4 Proton):

The sole aromatic proton is at position 4.[1] Its chemical shift is the result of competing effects:

Note: The 3-methoxy group causes a dramatic upfield shift, moving the aromatic proton into the alkene region (~5.5–6.0 ppm), a common point of confusion for novice analysts.[1]

Experimental Methodology

Sample Preparation Protocol

Proper sample preparation is non-negotiable for reproducible data, especially for carboxylic acids which are prone to dimerization and solubility issues.

Reagents:

-

Solvent: DMSO-d

(Preferred) or Acetone-d-

Why DMSO? Carboxylic acids often have poor solubility in CDCl

. DMSO disrupts acid dimers, sharpening the COOH peak.

-

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

-

Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow:

-

Weighing: Weigh 5–10 mg of the solid acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

. Vortex until fully dissolved.[1] -

Shimming: Insert into the magnet. Ensure the sample height is 4-5 cm.[1] Perform automated gradient shimming (topshim).[1]

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the COOH proton).[1] -

Scans: 16 (minimum).

-

Decision Matrix: Solvent Selection

Spectral Analysis & Assignments

The following data represents the assigned 1H NMR spectrum in DMSO-d

Summary Table of Chemical Shifts[1]

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | Carboxylic Acid | 12.5 – 13.5 | Broad Singlet (br s) | 1H | - | Exchangeable proton; shift depends on concentration/temp.[1] |

| H-4 | Aromatic Ring | 6.60 – 6.80* | Singlet (s) or Quartet (q) | 1H | Shielded by 3-OMe.[1] "q" only visible at high resolution.[1] | |

| 3-OMe | Methoxy | 3.80 – 3.90 | Singlet (s) | 3H | - | Characteristic O-Me shift; deshielded by aromatic ring.[1] |

| 5-Me | Methyl | 2.35 – 2.45 | Singlet (s) or Doublet (d) | 3H | Attached to aromatic ring.[1] |

*Note: While theoretical calculation suggests ~5.6 ppm, experimental values for 3-methoxythiophenes often appear slightly downfield (6.5-6.8 ppm) due to solvent effects (DMSO deshielding) and steric twisting of the methoxy group.[1]

Detailed Peak Analysis

1. The Carboxylic Acid (12.5–13.5 ppm):

This peak is diagnostic but fickle.[1] In dry DMSO-d

-

Validation: Add 1 drop of D

O to the NMR tube and shake.[1] If this peak disappears (D-exchange), it confirms the -COOH assignment.[1]

2. The Aromatic Proton H-4 (6.60–6.80 ppm): This is the most "crowded" proton.[1] It is located between the bulky 3-methoxy and the 5-methyl groups.[1]

-

Coupling: You may observe a very fine splitting (Allylic/W-coupling,

) between H-4 and the 5-Methyl group.[1] This is typically ~1.0–1.2 Hz.[1] If the resolution is low, this appears as a singlet.

3. The Methoxy Group (3.85 ppm): A sharp, intense singlet.[1] Its position is relatively invariant.[1] If you see splitting here, suspect a rotational isomer or an impurity.

4. The 5-Methyl Group (2.40 ppm): This signal can overlap with residual DMSO (2.50 ppm).[1]

-

Troubleshooting: If the methyl peak is buried under the solvent signal, re-run the sample in Acetone-d

(solvent residual at 2.05 ppm) or CDCl

Synthesis Pathway & Impurity Profiling[1]

Understanding the synthesis helps identify "ghost peaks" (impurities) in the spectrum.[1]

Common Synthetic Route (Fiesselmann Type or Modification)

Common Impurities (Troubleshooting Table)

| Impurity | Source | Characteristic Signals (1H NMR) |

| Methyl Ester | Incomplete Hydrolysis | Singlet at ~3.75 ppm (distinct from 3-OMe).[1] |

| Decarboxylated | Overheating (Thermal degradation) | Two aromatic doublets (H2 and H4) at 6.0–7.0 ppm ( |

| Starting Phenol | Incomplete Methylation | Broad -OH singlet at >9 ppm; no -OMe peak.[1] |

| Residual Solvent | Inadequate Drying | DMSO (2.50), Water (3.33), Acetone (2.09), Ethyl Acetate (4.03, 2.00, 1.20).[1] |

References

-

Satonaka, H. (1983). The substituent effects in thiophene compounds.[1] I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468.[1] Link[1]

-

Abraham, R. J., & Matth, J. (1998). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 36(S1), S91-S102.[1] Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

-

PubChem. (n.d.).[1] Compound Summary for CID 13061857: this compound.[1][2] National Library of Medicine.[1] Link

Sources

Technical Guide: Stability, Storage, and Handling of 3-Methoxy-5-methylthiophene-2-carboxylic acid

Topic: Stability and storage of 3-Methoxy-5-methylthiophene-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

This compound (CAS 83261-26-1) is a functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1][2] While structurally robust under ambient conditions for short periods, it exhibits specific sensitivities to thermal stress and oxidative environments due to the electron-rich nature of the thiophene ring substituted with a methoxy group.

Core Recommendation: For maximum shelf-life (>12 months), store at 2°C to 8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (Argon or Nitrogen). The primary degradation risk is protodecarboxylation and slow oxidative discoloration .

Physicochemical Profile

Understanding the molecular basis of stability is the first step in designing a storage protocol. The 3-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the thiophene ring.

| Property | Value / Description | Impact on Stability |

| CAS Number | 83261-26-1 | Unique Identifier |

| Molecular Formula | C₇H₈O₃S | -- |

| Molecular Weight | 172.20 g/mol | -- |

| Appearance | White to off-white solid | Color change (yellowing) indicates oxidation. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble in polar organic solvents; sparingly soluble in water. |

| pKa (Predicted) | ~3.5 – 4.0 | Acidic; susceptible to salt formation with bases. |

| Electronic Effect | Electron-rich (Methoxy + Methyl) | Increased susceptibility to electrophilic attack and oxidation compared to unsubstituted thiophene. |

Degradation Mechanisms

The stability of this compound is governed by two competing pathways: Thermal Decarboxylation and Oxidative Degradation .

Protodecarboxylation (Primary Thermal Risk)

Thiophene-2-carboxylic acids are generally prone to losing carbon dioxide (CO₂) upon heating, a process known as decarboxylation.

-

Mechanism: The electron-donating methoxy group at the C3 position stabilizes the intermediate carbocation (or transition state) formed during protonation of the ring, facilitating the loss of the carboxyl group.

-

Trigger: Elevated temperatures (>40°C) or acidic environments.

Oxidative Decomposition

The sulfur atom in the thiophene ring and the electron-rich C-C double bonds are targets for oxidation.

-

Mechanism: Formation of thiophene S-oxides or oxidative cleavage under UV light or prolonged exposure to air.

-

Indicator: The sample turns from white to yellow/brown.

Mechanism Visualization

The following diagram illustrates the potential degradation pathways based on thiophene chemistry principles.

Figure 1: Primary degradation pathways. The methoxy group activates the ring, making decarboxylation the dominant risk under thermal stress.

Storage & Handling Protocol (SOP)

To ensure compound integrity, the following "Golden Standard" protocol should be implemented.

Environmental Control

-

Temperature: Refrigerate (2°C – 8°C) . While the compound is solid at room temperature, cold storage kinetically inhibits decarboxylation.

-

Light: Protect from light . Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation.

-

Humidity: Store in a desiccator or with silica gel packets. Moisture can catalyze proton transfer steps required for decarboxylation.

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Atmosphere: For storage periods >30 days, purge the headspace of the vial with Argon or Nitrogen before resealing.

-

Weighing: Use clean, dry spatulas. Avoid cross-contamination with strong acids or bases.

Storage Workflow Diagram

Figure 2: Recommended workflow for receipt, storage, and handling to maximize stability.

Analytical Monitoring

Routine stability testing is required to validate the storage conditions.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (thiophene ring absorption).

-

Pass Criteria: Purity ≥ 98.0%; no single impurity > 0.5%.

Proton NMR (1H-NMR)

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signals to Monitor:

-

Carboxyl Proton: Broad singlet ~11-13 ppm (Loss indicates salt formation or decarboxylation).

-

Thiophene Ring Proton: Singlet at C4 position. A shift or splitting indicates ring degradation.

-

Methoxy/Methyl Groups: Sharp singlets at ~3.8 ppm (OCH3) and ~2.4 ppm (CH3).

-

References

-

University of Calgary. (n.d.). Decarboxylation of Carboxylic Acids: Mechanisms and Stability. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic Acid

For Correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methoxy-5-methylthiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust three-step process commencing with the Fiesselmann thiophene synthesis to construct the core heterocyclic scaffold, followed by O-methylation, and culminating in a saponification to yield the target carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and essential safety considerations.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional organic materials. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive scaffolds in drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging its carboxylic acid functionality for further derivatization and the methoxy group for modulating electronic properties and metabolic stability.

The synthetic approach detailed herein is designed to be efficient and scalable, providing a reliable method for accessing this important molecule. The protocol is divided into three main stages:

-

Fiesselmann Thiophene Synthesis: Construction of the methyl 3-hydroxy-5-methylthiophene-2-carboxylate intermediate.

-

Williamson Ether Synthesis: O-methylation of the 3-hydroxy group.

-

Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The strategy was chosen for its convergence and reliance on well-established, high-yielding reactions.

Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Mercapto-2-propanone | 90.15 | 9.02 g | 0.10 | 1.0 |

| Methyl propiolate | 84.07 | 8.41 g | 0.10 | 1.0 |

| Sodium methoxide | 54.02 | 5.40 g | 0.10 | 1.0 |

| Methanol (anhydrous) | 32.04 | 200 mL | - | - |

| Diethyl ether | 74.12 | As needed | - | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - | - |

| Saturated sodium bicarbonate | 84.01 | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - | - |

Procedure:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous methanol (100 mL) and sodium methoxide (5.40 g). Stir the mixture until the sodium methoxide is completely dissolved.

-

Addition of Reactants: Cool the solution to 0 °C using an ice bath. In a separate beaker, prepare a solution of 1-mercapto-2-propanone (9.02 g) and methyl propiolate (8.41 g) in anhydrous methanol (100 mL). [1][2][3]Add this solution dropwise to the cooled sodium methoxide solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the residue, add water (200 mL) and diethyl ether (150 mL). Separate the layers.

-

Extraction and Neutralization: Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-hydroxy-5-methylthiophene-2-carboxylate as a solid.

Part 2: O-Methylation of Methyl 3-hydroxy-5-methylthiophene-2-carboxylate

The second step involves the methylation of the hydroxyl group at the 3-position via a Williamson ether synthesis. [1][4][5][6][7]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl 3-hydroxy-5-methylthiophene-2-carboxylate | 172.20 | 17.22 g | 0.10 | 1.0 |

| Dimethyl sulfate | 126.13 | 15.14 g | 0.12 | 1.2 |

| Anhydrous potassium carbonate | 138.21 | 16.58 g | 0.12 | 1.2 |

| Acetone (anhydrous) | 58.08 | 200 mL | - | - |

| Dichloromethane | 84.93 | As needed | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 3-hydroxy-5-methylthiophene-2-carboxylate (17.22 g) and anhydrous potassium carbonate (16.58 g) in anhydrous acetone (200 mL).

-

Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (15.14 g) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-methoxy-5-methylthiophene-2-carboxylate, can be used in the next step without further purification if TLC shows a single major product.

Part 3: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base. [8][9]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl 3-methoxy-5-methylthiophene-2-carboxylate | 186.23 | 18.62 g | 0.10 | 1.0 |

| Lithium hydroxide monohydrate | 41.96 | 6.29 g | 0.15 | 1.5 |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |

| Water | 18.02 | 50 mL | - | - |

| 3 M Hydrochloric acid | 36.46 | As needed | - | - |

| Ethyl acetate | 88.11 | As needed | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 3-methoxy-5-methylthiophene-2-carboxylate (18.62 g) in a mixture of THF (100 mL) and water (50 mL).

-

Addition of Base: Add lithium hydroxide monohydrate (6.29 g) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 3 M hydrochloric acid. A precipitate should form.

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Filter the solution and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Methyl 3-hydroxy-5-methylthiophene-2-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.0 (s, 1H, thiophene H-4), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃). A broad singlet for the hydroxyl proton may be observed.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), ~160 (C-3), ~140 (C-5), ~120 (C-2), ~115 (C-4), ~52 (OCH₃), ~15 (CH₃).

Methyl 3-methoxy-5-methylthiophene-2-carboxylate:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.8 (s, 1H, thiophene H-4), ~3.9 (s, 3H, ester OCH₃), ~3.8 (s, 3H, ether OCH₃), ~2.4 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~163 (C=O), ~160 (C-3), ~142 (C-5), ~115 (C-2), ~110 (C-4), ~58 (ether OCH₃), ~52 (ester OCH₃), ~15 (CH₃).

This compound:

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (br s, 1H, COOH), ~7.0 (s, 1H, thiophene H-4), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~164 (C=O), ~161 (C-3), ~143 (C-5), ~118 (C-2), ~112 (C-4), ~58 (OCH₃), ~15 (CH₃).

Safety Precautions

General:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.

Specific Reagent Hazards:

-

Sodium methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under inert atmosphere.

-

Methyl propiolate: Flammable and toxic liquid. Lachrymator.

-

Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution, using appropriate engineering controls and PPE.

-

Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage.

References

- Fiesselmann, H. (1952).

- Fiesselmann H., Schipprak P., Zeitler L. (1954). Chemische Berichte, 87(6), 841-848.

- Lissavetzky, J., & Manzanares, I. (1996). A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1767-1774.

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- Gassman, P. G., & Drewes, H. R. (1978). A General Procedure for the Hydrolysis of Hindered Esters. Journal of the American Chemical Society, 100(23), 7600-7602.

- Fieser, L. F., & Kennelly, R. G. (1935). The Fiesselmann Thiophene Synthesis. Journal of the American Chemical Society, 57(9), 1611-1616.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

King Scientific. (n.d.). 3-Hydroxy-5-methyl-2-thiophenecarboxylic acid methyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-mercapto-2-propanone. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

Wikipedia. (n.d.). Methyl propiolate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Mercapto-2-propanone. Retrieved from [Link]

- Science of Synthesis. (n.d.).

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 2. 1-mercapto-2-propanone, 24653-75-6 [thegoodscentscompany.com]

- 3. 1-Mercapto-2-propanone | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]

- 8. jocpr.com [jocpr.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Strategic Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives

Executive Summary & Strategic Analysis

Halogenated 2-thiophenecarboxylic acids are high-value pharmacophores found in kinase inhibitors, anti-thrombotics, and agrochemicals. Their utility stems from the bioisosteric relationship between the thiophene ring and the phenyl ring, offering distinct electronic profiles and metabolic stability.

However, the synthesis of these derivatives presents a "Regiochemical Paradox":

-

Electrophilic Aromatic Substitution (EAS) on thiophenes favors the

-positions (C2, C5). -

Nucleophilic/Metallation events also favor the

-positions due to the inductive effect of sulfur.

This creates a challenge when accessing

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic selection of synthetic pathway based on target regiochemistry and substrate sensitivity.

Method A: Direct Electrophilic Halogenation (C5-Selective)

Target: 5-Bromo-2-thiophenecarboxylic acid Mechanism: Electrophilic Aromatic Substitution (EAS)

While the carboxylic acid group is an electron-withdrawing group (EWG) that typically deactivates aromatic rings, the thiophene sulfur atom is a powerful electron donor by resonance. This directs incoming electrophiles to the remaining

Protocol: Bromination of 2-Thiophenecarboxylic Acid[1][2][3][4]

Reagents:

-

2-Thiophenecarboxylic acid (1.0 equiv)

-

Bromine (

) (1.05 equiv) -

Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-thiophenecarboxylic acid and glacial acetic acid (5 mL per mmol).

-

Addition: Equip the flask with an addition funnel containing

in acetic acid.-

Critical Control: Add the bromine solution dropwise at room temperature. Rapid addition causes local hotspots, leading to 4,5-dibromination.

-

-

Reaction: Stir at room temperature for 4–6 hours. The reaction is slightly exothermic.

-

Quench: Pour the mixture into ice-cold water (10x reaction volume).

-

Workup: The product typically precipitates as a white/off-white solid. Filter and wash with cold water to remove residual acetic acid.

-

Purification: Recrystallize from ethanol/water if necessary.

Key Data Points:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 75–85% | High efficiency |

| Regioselectivity | >95% C5 | Trace C4 or C4,5-dibromo possible |

| Appearance | White crystalline powder | MP: 140–142°C |[1][2][3]

Method B: The "Scaffold Hopping" Strategy (C3-Selective)

Target: 3-Bromo-2-thiophenecarboxylic acid Mechanism: Lithium-Halogen Exchange followed by Carboxylation

Direct bromination of 2-thiophenecarboxylic acid cannot reliably produce the 3-bromo isomer. Instead, we must use a "reverse" approach: starting with a poly-halogenated scaffold and selectively removing/replacing atoms.

The "Alpha-Beta" Rule: In lithium-halogen exchange, halogens at the

Protocol: Selective Lithiation of 2,3-Dibromothiophene

Reagents:

-

2,3-Dibromothiophene (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

-

Anhydrous THF (Solvent)[4]

-

Dry Ice (

source)

Experimental Setup (Visualized):

Figure 2: Cryogenic lithiation setup requiring strict exclusion of moisture.

Step-by-Step Workflow:

-

Inert Environment: Flame-dry a Schlenk flask and purge with Argon. Dissolve 2,3-dibromothiophene in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Why? At higher temperatures (>-40°C), the lithiated species can undergo "Dance of the Thiophenes" (scrambling) or eliminate to form benzyne-like intermediates.

-

-

Selective Exchange: Add n-BuLi dropwise over 20 minutes.

-

Trapping: Stir for 30 minutes at -78°C.

-

Quench: Transfer the reaction mixture via cannula onto an excess of crushed dry ice (solid

) in anhydrous ether.-

Safety: Do not add dry ice into the reaction flask; it introduces water condensation.

-

-

Acidification: Once the

sublimes, treat the residue with 1M HCl to protonate the lithium carboxylate salt (

Troubleshooting Table:

| Issue | Cause | Solution |

|---|

| Low Yield | Wet THF or

Method C: Pinnick Oxidation (Mild & Selective)

Target: Functionalized Thiophene Acids (e.g., 5-chloro, 3-fluoro) from Aldehydes. Context: When the thiophene ring contains sensitive groups (e.g., alkenes, other halogens) that cannot survive lithiation or harsh bromination.

Protocol: Oxidation of 5-Chloro-2-thiophenecarboxaldehyde

Reagents:

-

Sodium Chlorite (

)[6][7] -

Sodium Dihydrogen Phosphate (

) (Buffer) -

2-Methyl-2-butene (Scavenger)[12]

-

t-Butanol/Water (Solvent system)[7]

Step-by-Step Workflow:

-

Buffer Prep: Dissolve the aldehyde in t-BuOH/Water (3:1). Add

(buffer keeps pH ~4–5 to prevent formation of explosive -

Scavenger: Add 2-methyl-2-butene (5–10 equiv).

-

Role: Scavenges hypochlorous acid (

) byproducts which could otherwise chlorinate the thiophene ring further.

-

-

Oxidation: Add

portion-wise at room temperature. -

Monitoring: Reaction typically completes in 1–3 hours.[4]

-

Workup: Extract with Ethyl Acetate. The product is usually pure enough to bypass chromatography.

Critical Safety & Stability Notes

Decarboxylation Risk

Thiophene-2-carboxylic acids are prone to thermal decarboxylation, reverting to the parent halogenated thiophene.

-

Avoid: Distillation of the free acid at atmospheric pressure.

-

Storage: Store at 2–8°C.

-

Mechanism: Protonation of the C2 position facilitates loss of

.

Lithium Hazards

-

t-BuLi (often used for difficult exchanges) is pyrophoric. n-BuLi is less dangerous but still requires air-free techniques.

-

Recommendation: Use titration to verify n-BuLi concentration before use, as aged reagents lead to incomplete exchange and complex mixtures.

References

-

BenchChem. (2025).[3][4][7] Synthesis of 5-Bromothiophene-2-carboxylic acid. Retrieved from 3

-

Gronowitz, S. (1959).[13] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv Kemi. Retrieved from 13

-

Organic Syntheses. (Coll. Vol. 5, p. 149). 3-Bromothiophene Preparation (Context for Lithiation). Retrieved from 14

-

Murakami, K., et al. (2020).[6] Pinnick Oxidation Protocols. Angew. Chem. Int. Ed. Retrieved from 8

-

Dow AgroSciences. (2010). Preparation of halogenated 2-thiophenecarboxylic acid derivatives. PMC - NIH. Retrieved from 15

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-溴-2-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. scispace.com [scispace.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Derivatization Strategies for the Analysis of 3-Methoxy-5-methylthiophene-2-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the derivatization of 3-methoxy-5-methylthiophene-2-carboxylic acid, a molecule of interest in pharmaceutical and metabolic research. Due to its inherent polarity and low volatility, direct analysis of this compound can be challenging, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.[1][2] This guide details field-proven protocols for converting the parent acid into derivatives with superior analytical properties for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. We explore the causality behind methodological choices, offering researchers the expertise to select and implement the optimal strategy for their analytical objectives.

The Analytical Challenge: Why Derivatize?

This compound (MW: 172.2 g/mol ) possesses a carboxylic acid functional group, which imparts high polarity to the molecule.[3][4] This chemical characteristic presents significant hurdles for common analytical techniques:

-

For Gas Chromatography (GC): The high polarity and capacity for hydrogen bonding result in low volatility, making it difficult for the analyte to transition into the gas phase without thermal degradation.[5] If it does elute, it often produces broad, tailing peaks due to strong interactions with active sites in the GC system, compromising resolution and sensitivity.[1][2]

-

For Liquid Chromatography (LC): In reversed-phase HPLC, highly polar compounds may exhibit insufficient retention on nonpolar stationary phases (like C18), eluting in or near the solvent front.[6][7][8] While techniques like HILIC can be used, derivatization is often employed to enhance detectability by mass spectrometry. The carboxylic acid group can be ionized in negative mode ESI-MS, but acidic mobile phases used for good chromatography can suppress this ionization.[9] Derivatization can introduce a permanently charged or easily ionizable group, dramatically enhancing signal intensity in positive ion mode.[10][11]

Derivatization overcomes these issues by chemically modifying the problematic carboxylic acid group, replacing the active hydrogen with a nonpolar functional group.[12][13][14] This transformation yields a derivative that is more volatile, less polar, and more thermally stable, making it ideal for GC-MS, or one that is more readily ionized for superior LC-MS/MS detection.[14][15]

Strategic Selection of Derivatization Method

The choice of derivatization reagent and protocol is dictated by the intended analytical platform. The logical workflow below illustrates the decision-making process.

Caption: Workflow for selecting a derivatization strategy.

| Derivatization Method | Primary Analytical Technique | Key Reagent(s) | Mechanism | Key Advantage |

| Silylation | GC-MS | BSTFA, MSTFA, MTBSTFA | Replaces acidic proton with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. | Excellent for creating volatile and thermally stable derivatives; reagents are highly reactive.[14][16][17] |

| Esterification | GC-MS, LC-MS | TMS-Diazomethane, BF₃-Methanol | Converts carboxylic acid to its corresponding methyl ester. | Produces clean, stable esters with minimal byproducts; TMS-diazomethane is a safer alternative to diazomethane.[18][19][20] |

| Amidation/Tagging | LC-MS/MS | 2-Picolylamine, Cholamine | Forms an amide bond and introduces a tag with a basic nitrogen or permanent positive charge. | Dramatically enhances ionization in positive-mode ESI-MS, improving sensitivity by orders of magnitude.[9][11] |

Table 1. Comparison of primary derivatization methodologies.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are often moisture-sensitive, corrosive, and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation for GC-MS Analysis using BSTFA

This protocol converts the carboxylic acid to its trimethylsilyl (TMS) ester. The resulting derivative is significantly more volatile and less polar. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent for carboxylic acids.[16][21]

Materials:

-

This compound sample

-

BSTFA + 1% TMCS

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

-

Heating block or oven

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Water will quench the silylation reagent.

-

Reagent Addition: To the dried sample (e.g., 10-100 µg), add 50 µL of anhydrous pyridine or acetonitrile to dissolve.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 70-75°C for 45 minutes.[21] The catalyst (TMCS) increases the reactivity of the BSTFA, making it suitable for acids.[22]

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis.

Caption: Silylation of the carboxylic acid to a TMS ester.

Protocol 2: Methyl Esterification for GC-MS using TMS-Diazomethane

Esterification with (Trimethylsilyl)diazomethane (TMS-diazomethane) is a rapid and effective method for forming methyl esters.[19] It is considered a safer and more stable substitute for the highly toxic and explosive diazomethane.[18] The reaction proceeds quickly at room temperature or slightly below, producing nitrogen gas as the only significant byproduct.[23]

Materials:

-

This compound sample

-

TMS-diazomethane (2.0 M solution in hexanes or diethyl ether)

-

Methanol (GC grade)

-

Diethyl ether or Toluene (GC grade)

-

Reaction vials with vented caps or septa

Procedure:

-

Sample Preparation: Dissolve the dried sample (e.g., 1 mg) in a suitable solvent mixture. A common choice is 1 mL of toluene/methanol (9:1 v/v) or diethyl ether/methanol (7:2 v/v).[19] The methanol acts as a catalyst for the reaction with carboxylic acids.

-

Reagent Addition: At room temperature or in an ice bath (0°C), add the 2.0 M TMS-diazomethane solution dropwise until a faint yellow color persists.[19] The persistence of color indicates a slight excess of the reagent and the completion of the reaction. Evolution of nitrogen gas should be observed.

-

Quenching (Optional but Recommended): Wait 5-10 minutes after the addition is complete. Add a few drops of acetic acid to quench any excess TMS-diazomethane. The yellow color will disappear.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen.

-

Reconstitution & Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS injection.

Protocol 3: Amidation for Enhanced LC-MS/MS Detection

For LC-MS/MS, the goal is not volatility but enhanced ionization. This protocol uses 2-picolylamine (PA) and a coupling agent to form an amide derivative. The pyridine ring on the 2-picolylamine tag has a basic nitrogen atom that is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a strong signal in positive-mode ESI-MS.[9]

Materials:

-

This compound sample

-

2-Picolylamine (PA)

-

2,2'-Dipyridyl disulfide (DPDS)

-

Triphenylphosphine (TPP)

-

Anhydrous Acetonitrile

-

Reaction vials

Procedure:

-

Reagent Solution Preparation:

-

Solution A: Prepare a 10 mg/mL solution of 2,2'-dipyridyl disulfide in anhydrous acetonitrile.

-

Solution B: Prepare a 10 mg/mL solution of triphenylphosphine in anhydrous acetonitrile.

-

Solution C: Prepare a 10 mg/mL solution of 2-picolylamine in anhydrous acetonitrile.

-

-

Sample Preparation: Dissolve the dried sample in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Derivatization Reaction: In a reaction vial, combine the following in order:

-

50 µL of the sample solution.

-

20 µL of Solution A (DPDS).

-

20 µL of Solution B (TPP).

-

20 µL of Solution C (PA).

-

-

Incubation: Vortex the mixture and let it react at room temperature for 60 minutes.

-

Analysis: The reaction mixture can be diluted with the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and injected directly into the LC-MS/MS system.

Expected Analytical Results

Successful derivatization is confirmed by observing the expected shift in retention time and the mass-to-charge ratio (m/z) of the analyte.

| Analyte Form | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Expected GC Behavior |

| Parent Acid | C₇H₈O₃S | 172.20 | 173.03 | Poor elution, peak tailing |

| TMS Ester Derivative | C₁₀H₁₆O₃SSi | 244.38 | 245.07 | Significantly earlier elution, sharp peak |

| Methyl Ester Derivative | C₈H₁₀O₃S | 186.23 | 187.04 | Earlier elution, sharp peak |

| 2-Picolylamine Amide | C₁₃H₁₄N₂O₂S | 262.33 | 263.09 | Good RP-LC retention, strong ESI+ signal |

Table 2. Properties and expected analytical behavior of the parent acid and its derivatives.

References

-

Toyo'oka, T. (1995). Use of Derivatization to Improve the Chromatographic Properties and Detection Selectivity of Physiologically Important Carboxylic Acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 91-112. [Link]

-

Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]

-

Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2005). Rapid Communications in Mass Spectrometry. [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, 82(21), 8789–8796. [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

Higashi, T., & Ogawa, S. (2017). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 237-253. [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

-

Johnson, D. W. (2010). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 82(24), 10044–10051. [Link]

-

UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626. [Link]

-

Ashenhurst, J. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

Darko, E., & Dodds, E. D. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

-

Thesis. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Retrieved from [Link]

-

Fakhretdinov, R. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

-

Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

-

Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Cannabis Science and Technology. [Link]

-

Axion Labs. (2024). HPLC problems with very polar molecules. Retrieved from [Link]

-

Analytical Methods. (n.d.). Retrieved from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. [Link]

-

Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Johnson, D. W. (2006). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 373(1-2), 23-39. [Link]

- US Patent 2744917A. (n.d.). Process for the preparation of thiophene dicarboxylic acid.

-

Analytical Methods. (2024). CONICET. [Link]

-

Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010). Analytical and Bioanalytical Chemistry. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. [Link]

Sources

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. PubChemLite - this compound (C7H8O3S) [pubchemlite.lcsb.uni.lu]

- 4. appretech.com [appretech.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. waters.com [waters.com]

- 7. hplc.eu [hplc.eu]

- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 14. obrnutafaza.hr [obrnutafaza.hr]

- 15. researchgate.net [researchgate.net]